Enloplatin (also known by its developmental code CL 287,110) is a platinum-based compound belonging to the second generation of platinum-based anticancer drugs. [, ] It was investigated for its potential to overcome the limitations of cisplatin, the first-generation platinum drug, such as toxicity and acquired resistance. [, ] While not currently approved for clinical use, enloplatin serves as a valuable tool in scientific research, particularly in understanding platinum drug resistance mechanisms and exploring novel drug development strategies. [, ]
Enloplatin is synthesized from platinum(II) complexes, which are known for their ability to bind to DNA and interfere with cellular replication processes. Its classification as an antineoplastic agent places it within the broader category of chemotherapeutic drugs used in oncology.
The synthesis of Enloplatin typically involves several steps, including the formation of the platinum core and subsequent ligand attachment. One common method includes:
Technical details regarding the synthesis may vary depending on the specific ligands used, which can influence the compound's solubility and biological activity. For example, modifications in the ligand structure can enhance lipophilicity or alter binding affinity to DNA .
Enloplatin's molecular structure features a central platinum atom coordinated to various ligands, which may include amines or other organic moieties. The general formula can be represented as , where NH₃ represents ammonia ligands that can be replaced by other substituents during synthesis.
Key structural data includes:
Enloplatin undergoes several key chemical reactions relevant to its mechanism of action:
These reactions are crucial for its anticancer activity but also contribute to potential side effects due to interactions with normal cellular components .
The mechanism of action for Enloplatin involves several steps:
Data from preclinical studies indicate that Enloplatin exhibits enhanced activity against certain cancer cell lines compared to conventional platinum drugs .
Enloplatin exhibits several notable physical and chemical properties:
Relevant data from studies indicate a favorable lipophilicity profile that enhances cellular uptake while maintaining sufficient solubility for therapeutic use .
Enloplatin is primarily investigated for its applications in oncology as an antitumor agent. Its potential uses include:
Ongoing clinical trials aim to establish its effectiveness compared to existing treatments while monitoring safety profiles .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4